

Check Availability & Pricing

An In-depth Technical Guide to the c-Myc Inhibitor 10058-F4

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	c-Myc inhibitor 15	
Cat. No.:	B15582333	Get Quote

Disclaimer: Following an extensive search, a specific, publicly recognized c-Myc inhibitor designated as "**c-Myc inhibitor 15**" could not be identified. It is presumed that this is an internal, non-public identifier. This guide will therefore focus on the well-characterized and seminal c-Myc inhibitor, 10058-F4, for which a wealth of public data is available to fulfill the user's request for a detailed technical guide.

Introduction

The c-Myc oncoprotein is a transcription factor that is deregulated in a vast number of human cancers, making it a prime target for therapeutic intervention.[1] However, its nature as an intrinsically disordered protein has made it a challenging target for small molecule inhibition.[2] One of the pioneering small molecules identified to directly target c-Myc is 10058-F4. This cell-permeable thiazolidinone compound specifically inhibits the interaction between c-Myc and its obligate binding partner, Max, thereby preventing the transactivation of c-Myc target genes and inhibiting tumor cell growth.[3] This technical guide provides a comprehensive overview of the structure, properties, and biological activity of 10058-F4 for researchers, scientists, and drug development professionals.

Structure and Physicochemical Properties

The structural and physicochemical properties of 10058-F4 are summarized in the table below.



Property	Value	Reference
IUPAC Name	(5E)-5-(4-ethylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one	
Chemical Formula	C12H11NOS2	[3]
Molecular Weight	249.35 g/mol	[3]
CAS Number	403811-55-2	[3]
SMILES String	S1\C(=C\c2ccc(cc2)CC)\C(=O) NC1=S	[3]
InChI Key	SVXDHPADAXBMFB- JXMROGBWSA-N	[3]
Appearance	Yellow solid	[3]
Solubility	DMSO: 200 mg/mL	[3]
Assay Purity	≥95% (sum of two isomers, HPLC)	[3]

Biological Properties and Activity

The biological activity of 10058-F4 is centered on its ability to disrupt the c-Myc/Max heterodimer. Quantitative data regarding its efficacy are presented below.

Parameter	Value	Cell Line/System	Reference
IC50 (c-Myc/Max Interaction)	64 μΜ	c-Myc transfected Rat1a fibroblasts	[3]

Mechanism of Action and Signaling Pathways

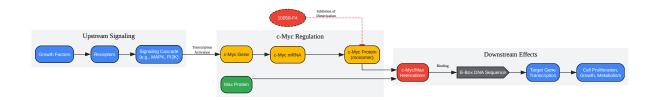
10058-F4 acts as a direct inhibitor of the c-Myc/Max protein-protein interaction.[3] The c-Myc protein belongs to the basic helix-loop-helix leucine zipper (bHLH-LZ) family of transcription factors and must heterodimerize with Max to bind to E-box sequences in the promoter regions



of its target genes.[1] By binding to c-Myc, 10058-F4 prevents this dimerization, thereby inhibiting the transcription of genes involved in cell proliferation, growth, and metabolism.

The general mechanism of action for direct c-Myc inhibitors like 10058-F4 involves the depletion of ATP stores due to mitochondrial dysfunction, leading to cell cycle arrest and eventual apoptosis.[4][5]

Below is a diagram illustrating the c-Myc signaling pathway and the point of intervention by 10058-F4.



Click to download full resolution via product page

Caption: c-Myc signaling pathway and inhibition by 10058-F4.

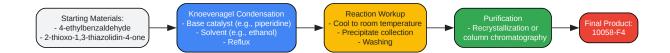
Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of 10058-F4 are crucial for its application in research.

Synthesis of 10058-F4

A general synthetic scheme for 10058-F4 involves the Knoevenagel condensation of 4-ethylbenzaldehyde with 2-thioxo-1,3-thiazolidin-4-one.





Click to download full resolution via product page

Caption: General workflow for the synthesis of 10058-F4.

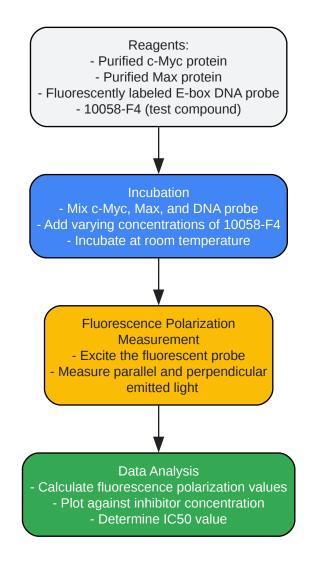
Detailed Protocol:

- Reaction Setup: In a round-bottom flask, dissolve 4-ethylbenzaldehyde (1 equivalent) and 2thioxo-1,3-thiazolidin-4-one (1 equivalent) in a suitable solvent such as ethanol.
- Catalyst Addition: Add a catalytic amount of a base, for example, piperidine.
- Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
- Workup: Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate. Collect the solid by filtration and wash with cold ethanol.
- Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel to yield the pure 10058-F4.
- Characterization: Confirm the structure and purity of the final product using techniques such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro c-Myc/Max Interaction Assay (Fluorescence Polarization)

This assay is used to quantify the inhibitory effect of 10058-F4 on the c-Myc/Max interaction.





Click to download full resolution via product page

Caption: Workflow for a fluorescence polarization-based c-Myc/Max interaction assay.

Detailed Protocol:

- Reagent Preparation: Prepare solutions of purified recombinant c-Myc and Max proteins, and a fluorescently labeled double-stranded DNA oligonucleotide containing the E-box sequence. Prepare a dilution series of 10058-F4 in a suitable buffer (e.g., PBS with a small percentage of DMSO).
- Assay Setup: In a microplate, combine the c-Myc and Max proteins with the fluorescently labeled E-box probe.



- Inhibitor Addition: Add the different concentrations of 10058-F4 to the wells. Include appropriate controls (no inhibitor and no protein).
- Incubation: Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.
- Measurement: Measure the fluorescence polarization of each well using a plate reader equipped with the appropriate filters.
- Data Analysis: Calculate the fluorescence polarization values and plot them against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.

Conclusion

10058-F4 remains a critical tool for studying the biological functions of c-Myc and serves as a foundational scaffold for the development of more potent and pharmacokinetically favorable c-Myc inhibitors. This guide provides essential information for researchers working to understand and target the c-Myc oncogene in cancer and other diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Structurally diverse c-Myc inhibitors share a common mechanism of action involving ATP depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MYC in cancer: from undruggable target to clinical trials PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. c-Myc (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 5. Frontiers | Strategies to Inhibit Myc and Their Clinical Applicability [frontiersin.org]







 To cite this document: BenchChem. [An In-depth Technical Guide to the c-Myc Inhibitor 10058-F4]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15582333#c-myc-inhibitor-15-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com